Trimethylene borate

Description

Properties

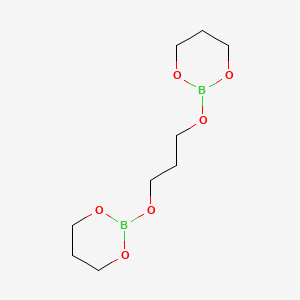

IUPAC Name |

2-[3-(1,3,2-dioxaborinan-2-yloxy)propoxy]-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18B2O6/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNHHPNJQSIEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)OCCCOB2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18B2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943167 | |

| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20905-35-5 | |

| Record name | 2,2′-[1,3-Propanediylbis(oxy)]bis[1,3,2-dioxaborinane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20905-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Propane-1,3-diylbis(oxy))bis-1,3,2-dioxaborinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020905355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[propane-1,3-diylbis(oxy)]bis-1,3,2-dioxaborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies for Trimethyl Borate

Esterification Reactions

From Boric Acid and Methanol (B129727)

H₃BO₃ + 3CH₃OH ⇌ B(OCH₃)₃ + 3H₂O smolecule.com

This reaction is an equilibrium, and the presence of the water byproduct can shift the equilibrium back towards the reactants, limiting the yield. researchgate.networdpress.com To achieve a high conversion rate, an excess of methanol is often used. google.comwordpress.com For instance, to obtain a boric acid conversion rate greater than 60%, the molar ratio of methanol to boric acid may need to exceed 15. google.com However, this approach leads to low methanol conversion rates, often around 10%. google.com

The product, trimethyl borate (B1201080), forms an azeotrope with the excess methanol. At atmospheric pressure, this azeotrope boils at approximately 54°C and consists of about 75% trimethyl borate and 25% methanol by weight. borates.todaygoogle.comsciencemadness.org The reaction is typically conducted by heating the mixture to facilitate the distillation of this azeotrope, which helps to drive the reaction forward. google.com Studies have shown that reacting boric acid and methanol at temperatures between 60°C and 120°C for 0.5 to 2 hours can achieve boric acid conversion rates of 80-85%. google.com

| Parameter | Value | Source(s) |

| Reactants | Boric Acid, Methanol | google.com |

| Product | Trimethyl borate | google.com |

| Key Challenge | Reversible reaction, water byproduct | google.comresearchgate.net |

| Azeotrope Composition | ~75% Trimethyl borate, 25% Methanol | borates.todaysciencemadness.org |

| Azeotrope Boiling Point | ~54 °C | google.comsciencemadness.org |

| Typical Reaction Temp. | 60-120 °C | google.com |

| Typical Molar Ratio (MeOH:H₃BO₃) for >60% conversion | >15:1 | google.com |

From Boric Oxide and Methanol

Boric oxide (B₂O₃), the anhydride (B1165640) of boric acid, serves as an alternative boron source for producing trimethyl borate. borates.todaysciencemadness.org The reaction with methanol proceeds as follows:

B₂O₃ + 3CH₃OH → B(OCH₃)₃ + H₃BO₃ (partial reaction)

To drive the reaction to completion and convert the resulting boric acid, an excess of methanol is required. Using a 4:1 molar ratio of methanol to boric oxide results in a near-quantitative yield of the trimethyl borate-methanol azeotrope. sciencemadness.org If the ratio is less than 4:1, the reaction may be incomplete, leaving a gummy residue containing intermediates like methyl metaborate (B1245444). sciencemadness.org The process involves adding boric oxide to methanol at a rate that maintains a gentle reflux, followed by heating for about an hour before distilling the azeotrope. sciencemadness.org

From Borax (B76245) and Methanol

Borax (Na₂B₄O₇·10H₂O) can also be used as a starting material, though it requires the presence of a strong acid, such as sulfuric acid (H₂SO₄), to first liberate boric acid. sciencemadness.orgyoutube.com The sulfuric acid reacts with borax to form boric acid and sodium sulfate. The boric acid then undergoes esterification with methanol as described previously. sciencemadness.org In a typical procedure, borax, methanol, and sulfuric acid are combined and heated. sciencemadness.orgyoutube.com The trimethyl borate-methanol azeotrope is then collected via distillation. sciencemadness.org A study using a 16:1 molar ratio of methanol to borax (with 1 mole of H₂SO₄) over 9 hours resulted in a 92.9% yield. sciencemadness.org

Influence of Dehydrating Agents

The removal of water is critical for maximizing the yield of trimethyl borate due to the reversible nature of the esterification. researchgate.net Dehydrating agents are employed to sequester the water byproduct, shifting the equilibrium toward the product side.

Sulfuric Acid: Concentrated sulfuric acid is commonly added in small amounts. It acts as both a catalyst for the esterification and a dehydrating agent. borates.todaywordpress.comsciencemadness.org

Inorganic Salts: Anhydrous salts like calcium chloride (CaCl₂) and lithium chloride (LiCl) are effective dehydrating agents in this synthesis. researchgate.netdergipark.org.tr They are added to the reaction mixture to absorb the water as it is formed. dergipark.org.tr Furthermore, lithium chloride can be used to break the trimethyl borate-methanol azeotrope. When added to the distilled azeotrope, LiCl causes the mixture to separate into two layers, with the upper layer being nearly pure trimethyl borate. sciencemadness.orgdergipark.org.trdergipark.org.tr

Kinetic Parameters and Reaction Rate Determination

Kinetic studies of the esterification of boric acid with methanol have been conducted to understand the reaction dynamics. In one study where the reaction was carried out at 65°C, it was determined to follow pseudo-first-order kinetics. researchgate.netdergipark.org.tr The rate constant was found to be 0.0613 min⁻¹, leading to the rate equation:

r = 0.0613 * CB(OCH₃)₃ researchgate.netdergipark.org.tr

This indicates that under the specified conditions, the reaction rate is directly proportional to the concentration of the trimethyl borate being formed. Another study investigating the synthesis from boron trifluoride in methanol found the reaction to be second-order pseudo-homogeneous with an activation energy of 685.5 kJ/mol. asianpubs.org

| Kinetic Parameter | Value | Reaction System | Source(s) |

| Reaction Order | Pseudo-first-order | Boric Acid + Methanol | researchgate.netdergipark.org.tr |

| Rate Constant (k) | 0.0613 min⁻¹ | Boric Acid + Methanol at 65°C | researchgate.netdergipark.org.tr |

| Activation Energy (Ea) | 685.5 kJ/mol | Boron Trifluoride + Methanol | asianpubs.org |

Alternative Synthetic Routes

While esterification is the dominant method, other routes to synthesize trimethyl borate exist.

From Boron Trihalides: Pure trimethyl borate can be obtained by reacting a boron trihalide, such as boron tribromide (BBr₃), with methanol. borates.todaysciencemadness.org This method avoids the formation of the methanol azeotrope. The trihalide must be added slowly to prevent hydrolysis. borates.todaysciencemadness.org

From Sodium Metaborate: Trimethyl borate can be regenerated from sodium metaborate (NaBO₂), a byproduct of the hydrolysis of sodium borohydride. researchgate.netborates.today The process involves reacting the metaborate with an acid like sulfuric acid to form boric acid, which is then separated by crystallization. borates.todayresearchgate.net The resulting boric acid is subsequently esterified with methanol using reactive distillation to produce trimethyl borate. borates.todayresearchgate.net

From Barium Perborate (B1237305): A process has been developed to convert barium perborate into trimethyl borate. scientific-journal.com This involves using nitric acid as a leaching agent to facilitate the heterogeneous esterification reaction with methanol. scientific-journal.com

Integration with Carbon Dioxide Capture Technologies

Recent research has explored the synthesis of trimethylene borate in conjunction with carbon dioxide (CO₂) capture and utilization. A novel method involves the reaction of ulexite (B576465), a boron mineral, with methanol in a high-pressure reactor in the presence of CO₂. btu.edu.tr This process not only synthesizes a this compound solution but also captures CO₂, sequestering it in the form of calcium carbonate (CaCO₃). btu.edu.tr Under optimal conditions of 120°C, 30 bar pressure, and other specific parameters, a significant portion of the boron oxide (B₂O₃) in the ulexite can be converted into the solution. btu.edu.tr This integrated approach presents a promising pathway for contributing to the reduction of greenhouse gas emissions. btu.edu.tr

Purification and Separation Techniques

This compound and methanol form an azeotrope, a mixture with a constant boiling point, which makes their separation by simple distillation challenging. google.comresearchgate.net The azeotrope typically contains about 70-75% this compound and 25-30% methanol. google.comyoutube.com Therefore, specialized purification techniques are necessary to isolate pure this compound.

Azeotropic Distillation Methodologies

Azeotropic distillation is a primary method used to separate this compound from methanol. This technique involves adding a third component, an entrainer, to the azeotropic mixture to alter the relative volatilities of the original components. The process typically involves heating the crude reaction mixture and collecting the azeotrope that distills over at a temperature lower than the boiling point of pure this compound. google.comyoutube.com For instance, the this compound-methanol azeotrope boils at approximately 54°C. google.comyoutube.com Subsequent distillation steps, sometimes after specific treatments, are required to break the azeotrope and obtain a higher purity product. google.com

Extraction and Extractive Rectification Processes

Extraction and extractive rectification are crucial for achieving high-purity this compound. In extractive rectification, a solvent is introduced to the distillation column to selectively alter the volatility of the components. google.comgoogle.com Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or a mixture of the two have been used effectively. google.com The process involves feeding the azeotropic mixture and the extraction agent into a distillation column. google.comgoogle.com The higher-purity this compound is then collected from the top of the column, while the solvent and methanol are separated in a subsequent step. google.comgoogle.com This method has been reported to yield this compound with a purity of up to 98% or higher. google.comgoogle.com Sulfuric acid has also been employed to extract methanol from the azeotrope, although this may not achieve purities above 96%. google.comsciencemadness.org

Table 1: Solvents Used in Extractive Rectification of this compound

| Solvent | Reported Purity of this compound | Reference |

| N,N-dimethylformamide (DMF) | >99% | google.com |

| Dimethyl sulfoxide (DMSO) | >99% | google.com |

| Mixed DMF and DMSO | >99% | google.com |

| Sulfuric Acid | ~96% | google.com |

| N,N-dimethylacetamide | 98.5% | patsnap.com |

Salt-Mediated Separation Strategies

The addition of certain salts, a process known as salting out, is another effective strategy for breaking the this compound-methanol azeotrope. google.com This method relies on the principle that the salt will dissolve preferentially in the methanol phase, increasing its boiling point and allowing the this compound to be separated by distillation. google.comgoogle.com Various anhydrous metal salts that are highly soluble in methanol but substantially insoluble in this compound have been utilized. google.com

Lithium chloride (LiCl) and calcium chloride (CaCl₂) are commonly used for this purpose. google.comresearchgate.netdergipark.org.tr When added to the azeotrope, these salts cause the mixture to separate into two layers: an upper layer rich in this compound and a lower layer consisting of the salt dissolved in methanol. sciencemadness.orgresearchgate.net The this compound layer can then be decanted and further purified. google.com Studies have shown that using LiCl can result in a higher yield and purity of this compound compared to CaCl₂. dergipark.org.tr The salting-out method offers a simple and environmentally friendly process for obtaining high-purity this compound. google.com

Table 2: Salts Used in the Separation of this compound-Methanol Azeotrope

| Salt | Method | Outcome | Reference |

| Lithium Chloride (LiCl) | Salting out | Separates azeotrope into two layers, with the top layer being this compound. | sciencemadness.orggoogle.comresearchgate.net |

| Calcium Chloride (CaCl₂) | Salting out / Dehydrating agent | Used to separate the azeotrope and as a dehydrating agent during synthesis. | google.comgoogle.comresearchgate.netdergipark.org.tr |

| Sodium Chloride (NaCl) | Salting out | Mentioned as a salt used for separation. | google.com |

| Calcium Nitrate (Ca(NO₃)₂) | Salting out | Mentioned as a salt used for separation. | google.com |

| Aluminum Chloride (AlCl₃) | Salting out | Mentioned as a salt used for separation. | google.com |

| Magnesium Chloride (MgCl₂) | Salting out | Mentioned as a salt used for separation. | google.com |

| Zinc Chloride (ZnCl₂) | Salting out | Mentioned as a salt used for separation. | google.com |

Reaction Mechanisms and Chemical Transformations Involving Trimethyl Borate

Lewis Acidity and Electrophilic Properties of the Boron Center

Trimethylene borate (B1201080), an organoboron compound, is characterized by a boron atom at its core. This boron atom possesses an empty p-orbital, which makes it electron-deficient and thus a Lewis acid. wikipedia.orgatamankimya.com This inherent Lewis acidity allows it to act as an electrophile, readily accepting electron pairs from Lewis bases. wikipedia.orgatamankimya.com The structure of trimethylene borate is a cyclic ester formed from boric acid and 1,3-propanediol.

The electrophilic nature of the boron center is fundamental to the reactivity of this compound. It can form adducts with Lewis bases, such as amines. wikipedia.org This interaction leads to a change in the geometry around the boron atom from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized). researchgate.net The strength of this Lewis acidity can be quantified using methods like the Gutmann-Beckett method, which assigns trimethyl borate an acceptor number (AN) of 23. wikipedia.orgatamankimya.comsmolecule.com This value indicates a weak Lewis acid. wikipedia.orgatamankimya.com The formation of these Lewis acid-base complexes is a key step in many of the reactions where this compound is employed. researchgate.net

| Property | Description | Reference |

| Lewis Acidity | Acts as a Lewis acid due to the electron-deficient boron center. | wikipedia.orgatamankimya.com |

| Electrophilicity | The boron atom is electrophilic and accepts electrons from nucleophiles. | wikipedia.orgatamankimya.com |

| Hybridization Change | Boron hybridization changes from sp² to sp³ upon adduct formation. | researchgate.net |

| Acceptor Number (AN) | 23 (for trimethyl borate), indicating weak Lewis acidity. | wikipedia.orgatamankimya.comsmolecule.com |

Reductive Transformation Pathways

This compound is involved in various reductive transformations, often in conjunction with a hydride source like borane-trimethylamine complex (BTM) or sodium borohydride. mdpi.comnih.govnih.gov Its role is typically to activate the substrate towards reduction.

A significant application of this compound chemistry is the regioselective cleavage of cyclic acetals, which is particularly important in carbohydrate chemistry. mdpi.comresearchgate.net For instance, 4,6-O-benzylidene acetals of hexopyranosides can be regioselectively reduced. mdpi.comresearchgate.net The combination of a borane (B79455) source like borane-trimethylamine (BTM) and a Lewis acid such as aluminum chloride allows for controlled ring-opening to furnish either 4-O-benzyl ethers with a free 6-OH group or 6-O-benzyl ethers with a free 4-OH group, depending on the solvent used. researchgate.net Using toluene (B28343) as a solvent typically yields 4-O-benzyl ethers, while tetrahydrofuran (B95107) as a solvent leads to the formation of 6-O-benzyl ethers. researchgate.net This regioselectivity provides a powerful tool for the strategic protection and deprotection of hydroxyl groups in complex carbohydrate synthesis. nih.gov

| Reagent System | Substrate Example | Solvent | Major Product | Reference |

| Borane trimethylamine-aluminium chloride | 4,6-O-benzylidene acetals of hexopyranosides | Toluene | 4-O-benzyl ethers | researchgate.net |

| Borane trimethylamine-aluminium chloride | 4,6-O-benzylidene acetals of hexopyranosides | Tetrahydrofuran | 6-O-benzyl ethers | researchgate.net |

This compound can facilitate the reduction of carbonyl compounds like aldehydes and ketones. mdpi.comnih.govresearchgate.net While not a direct reducing agent itself, it can be used in systems with a hydride donor. For example, the borane-trimethylamine complex (BTM) is an effective reagent for the reduction of carbonyl groups. mdpi.comnih.govresearchgate.net The Lewis acidic boron center can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to hydride attack. cdnsciencepub.commsu.edu This can allow for selective reductions. For instance, in the presence of silica (B1680970) gel impregnated with a Lewis acid like FeCl₃, a steroidal dione (B5365651) can be selectively reduced at the C-3 carbonyl group. mdpi.com

The reduction of carbon-nitrogen double bonds (C=N) is another area where borane complexes find utility. mdpi.comnih.govresearchgate.net Compounds such as oximes, hydrazones, and azines can be reduced to their corresponding nitrogen-containing compounds. mdpi.comnih.govresearchgate.net The mechanism often involves the activation of the C=N bond by an acidic species, which facilitates the attack of a hydride. mdpi.com This method is part of the broader field of imine hydrogenation. wikipedia.org The reaction can be catalyzed by transition metals or proceed through metal-free pathways. wikipedia.orgnih.gov

This compound, in the form of its stable adduct with trimethylamine (B31210) (BTM), can be used for the reduction of nitroarenes to anilines. mdpi.comnih.govresearchgate.net This transformation is significant in industrial chemistry for the synthesis of anilines. lboro.ac.uk The reduction can be carried out in an open vessel, with the borane-trimethylamine complex acting as a hydrogen-transfer reagent, often activated by a palladium catalyst. mdpi.comresearchgate.net Kinetic studies have shown that the reduction of the nitro group can be faster than the liberation of hydrogen gas. mdpi.com This method is tolerant of various functional groups, working for both electron-donating and electron-withdrawing substituents on the aromatic ring. researchgate.net

| Reactant | Product | Catalyst | Key Features | Reference |

| Nitroarenes | Anilines | Palladium | Open vessel reduction, tolerant of various functional groups. | mdpi.comresearchgate.net |

The trityl (triphenylmethyl) group is a bulky protecting group for amines. Its removal can be achieved through reductive means. The borane-trimethylamine complex (BTM) can be used for the deprotection of N-tritylamines, particularly for sensitive substrates like N-tritylaziridines. nih.gov The reaction is believed to proceed through the trapping of the trityl cation by a hydride from the borane complex. nih.gov This offers a method for detritylation under conditions that may be milder than conventional acidic methods. organic-chemistry.org

Based on a thorough review of scientific literature, it appears there is a discrepancy between the specified chemical compound, This compound , and the requested reaction mechanisms in the provided outline. The chemical transformations listed, such as reductive methylation using CO2, specific reductions, N-acylations/alkylations, and dearomatizations, are extensively characteristic of a different compound: Trimethylamine borane (Me₃N·BH₃).

No credible scientific sources were found that attribute the outlined chemical reactions to this compound. Generating an article on this compound based on the provided structure would be scientifically inaccurate.

The reactions detailed in the outline are well-documented for Trimethylamine borane, a versatile and stable amine-borane complex used widely in organic synthesis. For reference, a brief overview of how Trimethylamine borane is involved in these reactions is provided below.

Reaction Mechanisms and Chemical Transformations Involving Trimethylamine Borane

Reductive Methylation and Carbon Dioxide Utilization

Trimethylamine borane (BTM) has emerged as a key reagent in the utilization of carbon dioxide (CO₂) as a C1 feedstock for methylation reactions.

Reduction of CO₂ to Formate (B1220265) and Related Intermediates Early studies reported the reduction of CO₂ to formate using BTM, particularly when activated by a Lewis acid. mdpi.com Mechanistic studies suggest that the reaction can proceed through a formatoborohydride intermediate. mdpi.com When reactions are conducted without a substrate that can be methylated, methyl borate is often observed as a major product, indicating a six-electron reduction of CO₂. mdpi.com

Selective Monomethylation of Nitriles via CO₂ Incorporation A notable application of BTM is the highly selective monomethylation of 2-arylacetonitriles using CO₂ as the methyl source. mdpi.comchemrxiv.org In this process, a base like potassium tert-butoxide (tBuOK) deprotonates the nitrile, which then reacts in a CO₂ atmosphere with BTM. mdpi.com The use of ¹³CO₂ confirms that the incorporated methyl group originates from the carbon dioxide. mdpi.com The reaction mechanism involves the activation of CO₂ by a base and its subsequent six-electron reduction by BTM. mdpi.comchemrxiv.org

Methylation of Amines with CO₂ Trimethylamine borane is also an efficient reducing agent for the selective methylation of amines using CO₂ under metal-free conditions. organic-chemistry.orgsci-hub.seorganic-chemistry.org The process can be catalyzed by organocatalysts, such as 6-amino-2-picoline, which form a frustrated Lewis pair with BTM to activate CO₂. mdpi.com This methodology allows for the methylation of a wide range of secondary amines, including N-alkyl and N-aryl anilines, with good yields. mdpi.com Depending on the reaction conditions and catalysts, formylation of primary and secondary amines can also be achieved. organic-chemistry.orgsci-hub.se

Reduction of Carboxylic Acids to Esters

While carboxylic acids are generally inert to Trimethylamine borane at room temperature, they can be reduced to esters under reflux conditions in a solvent like xylene. mdpi.com The reaction is suitable for both aliphatic and aromatic acids, affording moderate to good yields. mdpi.com A plausible mechanism involves two competing pathways: the reduction of the carboxylic acid to the corresponding alcohol and the formation of a triacyloxyborane complex, a known acylating agent. The subsequent reaction between these two intermediates leads to the formation of the ester. mdpi.com

N-Acylation and N-Alkylation of Amines from Carboxylic Acids

The reaction of carboxylic acids with BTM can be directed towards the N-acylation or N-alkylation of amines by adjusting the stoichiometry of the reagents. mdpi.com

N-Acylation: When a primary or secondary amine is added to a mixture of a carboxylic acid and BTM (e.g., in a 1:3:1 molar ratio of amine:acid:BTM), the corresponding amide is formed. This is believed to proceed through the formation of an acylating triacyloxyborane complex. mdpi.com

N-Alkylation: Changing the molar ratio (e.g., to 2:2:1 for amine:acid:BTM) favors the formation of a tertiary amine. This pathway likely involves the reduction of the carboxylic acid to an aldehyde equivalent (a boryl acetal), followed by the reductive amination of the amine. mdpi.comresearchgate.net

Dearomatization of N-Heterocycles (e.g., Indoles, Quinoxalines)

Trimethylamine borane is used in the transfer hydrogenation of aromatic N-heterocycles. mdpi.com The activation of the heterocycle with an acid, such as trifluoroacetic acid (TFA), generates an iminium ion substructure which is then readily reduced by BTM. mdpi.com This method has been successfully applied to the reduction of indoles to indolines and quinoxalines to tetrahydroquinoxalines, often proceeding with high efficiency in aqueous solutions. mdpi.com

Due to the fundamental discrepancy between the subject "this compound" and the provided outline, the requested article cannot be generated with scientific accuracy.

Selective Monomethylation of Nitriles via CO2 Incorporation

N-Acylation and N-Alkylation of Amines from Carboxylic Acids

Reaction Mechanisms and Chemical Transformations Involving this compound

Borate esters, including compounds structurally similar to this compound, are recognized as effective promoters and catalysts for the direct formation of amide bonds from carboxylic acids and amines. researchgate.netresearchgate.net This transformation is significant as it often circumvents the need for pre-activating the carboxylic acid, representing a more atom-economical approach compared to traditional methods. researchgate.netsci-hub.st

The mechanism of borate-mediated amidation is thought to proceed through the formation of an activated acylating species. sci-hub.st In a process involving trimethyl borate, a closely related compound, a plausible reaction pathway involves the creation of an active α-hydroxy ester intermediate. nih.gov For borate-catalyzed systems in general, it is proposed that the reaction initiates with the formation of acyloxyborate or boronate species, which essentially function as mixed anhydrides. sci-hub.st Specifically, triacyloxyborane intermediates, formed from the reaction between a carboxylic acid and a borane agent, are found to be sufficiently activated to facilitate amidation. researchgate.net While detailed mechanistic studies specifically isolating intermediates for this compound are not extensively reported, the general mechanism for borate esters suggests that this compound would react with a carboxylic acid to form an activated borate ester complex. This intermediate then readily undergoes nucleophilic attack by an amine to yield the final amide product. This approach has proven selective, avoiding reactions with other functional groups like α-hydroxyls and preserving stereochemistry. nih.gov

A highly efficient application of this compound is in the synthesis of alkaneboronic acids and their esters through a redistribution reaction with trialkylboranes. acs.org Trialkylboranes, which are readily formed from olefins via hydroboration, undergo a facile and nearly quantitative redistribution with this compound at 120°C, a reaction catalyzed by small amounts of diborane (B8814927). acs.orgresearchgate.net This method provides a convenient and general route to transform olefins into the corresponding alkaneboronic esters. researchgate.netacs.org The resulting cyclic trimethylene esters of alkaneboronic acids are stable and can be easily isolated by distillation. acs.org Subsequent hydrolysis of these esters with water readily yields the pure alkaneboronic acids. acs.org This process is advantageous over other methods that may require higher temperatures, which could lead to isomerization of the organoborane. acs.org

Table 1: Synthesis of Trimethylene Alkaneboronates via Redistribution This table presents the yields of various trimethylene alkaneboronate esters synthesized from the redistribution reaction of the corresponding trialkylborane with this compound.

| Alkyl Group | Yield (%) | Boiling Point (°C/mm Hg) |

| n-Butyl | 93 | 63-64/10 |

| Isobutyl | 90 | 59-60/10 |

| sec-Butyl | 89 | 60-61/10 |

| Cyclopentyl | 88 | 75-76/10 |

| Cyclohexyl | 92 | 96-97/10 |

| exo-Norbornyl | 86 | 90-91/1.5 |

Data sourced from Brown, S. K., & Gupta, S. K. (1970). acs.org

This compound is gaining attention as a functional electrolyte additive in high-energy lithium-ion batteries, particularly for stabilizing interfaces at high voltages. acs.org The performance and lifespan of such batteries are often limited by undesirable side reactions at the electrode-electrolyte interface, leading to electrolyte decomposition and structural degradation of the electrodes. acs.orgnih.gov

As an electrolyte additive, this compound (TMEB) can be preferentially decomposed during the battery's cycling process. acs.org This decomposition participates in the formation of a protective film on the surfaces of both the anode and the cathode. acs.org This layer, known as the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interface (CEI) on the cathode, is crucial for enhancing electrochemical performance. acs.org Research on similar compounds like trimethyl borate (TMB) shows that the resulting borate-containing SEI layer is effective at protecting high-nickel-ratio ternary cathodes. nih.gov The film formed from the decomposition of additives like lithium 4-benzonitrile trimethyl borate (LBTB) can mitigate the dissolution of transition metals, which improves the cycling stability of cathodes at high voltages. researchgate.net The use of 0.5 wt% TMEB in an electrolyte has been shown to significantly improve the cycling stability of NCM523 cells at a high charging cutoff voltage of 4.5 V, achieving a capacity retention of 90.9% after 200 cycles. acs.org

This compound exerts a dual influence on battery performance. acs.org Beyond its role in film formation, it can also modulate the lithium-ion solvation sheath by displacing carbonate solvent molecules from it. acs.org This action helps to suppress the decomposition of the main electrolyte. acs.org Furthermore, research on trimethyl borate has shown that the borate-containing SEI formed from its decomposition facilitates the transport of lithium ions (Li+), leading to a more uniform deposition of lithium on the anode. nih.govresearchgate.net This homogenization of Li-ion flux is a key factor in suppressing the growth of lithium dendrites—needle-like structures that can cause short circuits and battery failure. nih.govnih.gov However, it is also noted that trimethyl borate can act as an anion receptor, which may provoke the decomposition of the LiPF6 salt, leading to the formation of excess lithium fluoride (B91410) (LiF) in the SEI. nih.govresearchgate.net While LiF is a desirable SEI component, its excessive formation must be managed. nih.gov The borate-based artificial SEI has been shown to enable stable cycling, inhibiting dendrite growth and improving the rate performance and lifespan of lithium metal anodes. nih.gov

Catalytic Applications and Mechanistic Insights of Trimethyl Borate

Polymerization Catalysis

Ring-Opening Polymerization (ROP) of Cyclic Monomers (e.g., Trimethylene Carbonate, L-Lactide, ε-Caprolactone)

The ring-opening polymerization (ROP) of cyclic esters like trimethylene carbonate (TMC), L-lactide (LLA), and ε-caprolactone (CL) is a primary method for producing biodegradable and biocompatible aliphatic polyesters and polycarbonates. While a vast number of catalytic systems have been developed for this purpose, including metal-based catalysts and organocatalysts, direct and extensive research detailing the use of simple trimethyl borate (B1201080) as a primary catalyst for these specific monomers is not prominently featured in the reviewed literature.

The ROP of these monomers is typically achieved through various mechanisms, often initiated by metal alkoxides or activated by Lewis acids. For instance:

Trimethylene Carbonate (TMC) polymerization has been effectively catalyzed by organocatalysts like phosphazene superbases and trimethyl glycine. mdpi.comresearchgate.netacs.org These systems can provide excellent control over the polymer's molecular weight and structure. acs.org

L-Lactide (LLA) polymerization to produce poly(lactic acid) (PLA) is commonly catalyzed by complexes of non-toxic metals such as zinc, potassium, and tin. researchgate.netmdpi.com The choice of catalyst significantly impacts the stereochemistry and properties of the resulting PLA. researchgate.netingentaconnect.com

ε-Caprolactone (CL) is polymerized using a wide array of catalysts, including aluminum, ruthenium, and zinc complexes. researchgate.netsemanticscholar.org Metal-free catalysis, for example using tris(pentafluorophenyl)borane (B72294), has also been shown to be effective for the controlled ROP of ε-caprolactone. rsc.org DFT studies on zirconocene (B1252598)/borate systems for CL polymerization indicate an active chain-end mechanism. rsc.orgnih.gov

While trimethyl borate itself is not cited as a mainstream catalyst for these ROP reactions, the broader family of borane (B79455) and borate compounds, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), demonstrates the potential of boron-based Lewis acids to activate cyclic monomers for polymerization. rsc.org

Strategies for Controlled Block Copolymerization

Controlled block copolymerization allows for the synthesis of materials with distinct segments, combining the properties of different polymers into a single macromolecule. This is often achieved through sequential monomer addition in a living polymerization system.

While the reviewed literature provides examples of block copolymer synthesis, such as soft-hard blocks of 3,4-polyisoprene and syndiotactic-1,2-polybutadiene using iron-based catalysts mdpi.com or boron-containing polyesters via ROP of anhydrides and epoxides acs.org, there is a lack of specific studies detailing the use of trimethyl borate as a catalyst or mediator in these controlled block copolymerization strategies. The successful synthesis of block copolymers like PCL-b-PVL and PCL-b-PTMC has been demonstrated using systems like B(C₆F₅)₃, highlighting the utility of boron-based catalysts in creating complex polymer architectures. rsc.org

Olefin Polymerization and Copolymerization as a Cocatalyst or Activator System

In contrast to ROP, the role of borate compounds as cocatalysts or activators for metallocene-catalyzed olefin polymerization is well-established and extensively studied. While methylaluminoxane (B55162) (MAO) has been a dominant cocatalyst, boron-based activators, particularly perfluorinated arylboranes and borates, are recognized as highly effective alternatives. tcichemicals.commdpi.comresearchgate.net These systems generate cationic, highly active "single-site" catalysts capable of producing polyolefins with narrow molecular weight distributions and controlled microstructures. cmu.edu

The activation of a metallocene precatalyst, typically a dialkyl or dihalide complex like Cp₂ZrCl₂, by a borate activator generally proceeds through a two-step mechanism:

Alkylation: The metallocene dihalide is first alkylated by an aluminum alkyl scavenger (e.g., triisobutylaluminium, TIBA).

Abstraction: The borate compound, often a trityl salt like [Ph₃C][B(C₆F₅)₄] or an ammonium (B1175870) salt like [HMe₂N(C₆H₅)][B(C₆F₅)₄], abstracts an alkyl group from the metallocene, generating a highly electrophilic, 14-electron cationic metallocene active species [L₂MR]⁺. cmu.eduresearchgate.net

The resulting active catalyst is an ion pair, where the cationic metal center is stabilized by the weakly coordinating borate anion. cmu.eduresearchgate.net This activation transforms the stable precatalyst into a species capable of coordinating and inserting olefin monomers. cmu.edu Computational studies show that this ion-pair formation is a highly exergonic process. x-mol.netacs.org

The choice of cocatalyst system has a profound impact on the performance of the metallocene catalyst.

Catalyst Activity: Borate activators can lead to catalytic activities comparable to or even exceeding those achieved with large excesses of MAO. rsc.org The activity is influenced by the specific combination of the metallocene, the borate activator, and the alkylaluminum scavenger. For instance, studies on hafnocene catalysts show that productivity is highly dependent on the cocatalyst, with borate/TIBA systems often outperforming MAO. rsc.org

Selectivity and Polymer Microstructure: The nature of the borate counteranion and the associated ion-pairing dynamics can influence polymer properties. In the oligomerization of 1-octene, activation with borate salts resulted in a single Schulz-Flory molecular weight distribution, whereas MAO activation produced a bimodal distribution, suggesting the formation of multiple active species with MAO. nih.gov In propylene (B89431) polymerization, the cocatalyst can affect the molecular weight and, to a lesser extent, the stereoregularity of the resulting polypropylene (B1209903). rsc.orgnih.gov

The table below summarizes the effect of different cocatalysts on the polymerization of propylene with a Hf-C₂-Met catalyst.

| Cocatalyst System | Productivity (kgPP mmolCat⁻¹ h⁻¹) | Mn ( kg/mol ) | Mw/Mn |

| MAO/BHT | 0.9 | 165 | 2.9 |

| TTB/TIBAL | 1.6 | 215 | 2.1 |

| AlHAl | 5.5 | 224 | 2.0 |

| Data derived from studies on Hf-catalyzed propene polymerization. rsc.org TTB = trityl borate; TIBAL = tri-iso-butylaluminium. |

The stability and lifetime of the active catalyst are critical for industrial processes. The components of the activator system can sometimes participate in reactions that lead to catalyst deactivation. Research on chromium-based ethylene (B1197577) oligomerization catalysts has identified cocatalyst-induced degradation pathways. acs.orgresearchgate.net For example, the reaction between the activator [CPh₃][B(C₆F₅)₄] and the scavenger ⁱBu₃Al can lead to catalyst deactivation. mdpi.com Understanding these pathways is crucial for designing more robust catalytic systems.

The borate anion, while termed "non-coordinating," plays a critical role in the catalytic cycle. researchgate.net It remains in the vicinity of the cationic metal center, forming a contact ion pair or a solvent-separated ion pair. The nature of this interaction influences catalyst performance. researchgate.netresearchgate.net

Activation and Propagation: The counteranion must be weakly coordinating enough to be displaced by the incoming olefin monomer. acs.orgresearchgate.net Computational studies on zirconocene and hafnocene systems show that the initial active species is an inner-sphere ion pair with a metal-fluorine interaction, which is subsequently displaced by the monomer. x-mol.netacs.org

Stabilization and Kinetics: The structure of the borate anion affects the stability of the cationic species and the energy barriers for monomer insertion. rsc.orgnih.gov For example, computational analysis indicates that different borate anions ([B(C₆F₅)₄]⁻ vs. [B(C₁₀F₇)₄]⁻) lead to different transition state energies for monomer insertion, which helps to explain observed differences in catalyst performance. x-mol.netacs.org The counteranion has a significant effect on the propagation rate, with its presence capable of lowering activation barriers. nih.gov

Polymer Science and Materials Chemistry Research with Trimethyl Borate

Polymer Additives and Crosslinking Agents

Trimethylene borate (B1201080) is being investigated as a polymer additive and crosslinking agent to improve the thermomechanical properties of various polymers. Crosslinking is a process that forms bonds between polymer chains, creating a more rigid and stable network structure. Borate additives, in general, are known for their ability to crosslink polymers containing hydroxyl groups, such as poly(vinyl acetate). rsc.orgnih.gov The effectiveness of this crosslinking can be influenced by factors like pH, with alkaline conditions often favoring the formation of a more crosslinked network. rsc.orgresearchgate.net

Surface Functionalization of Polymeric Substrates

The surface properties of polymeric materials can be tailored for specific applications through various modification techniques. Trimethylene borate has been utilized in plasma polymerization to functionalize the surfaces of polymeric substrates, thereby altering their surface characteristics.

Plasma Polymerization Techniques (e.g., on Biaxially Oriented Polypropylene (B1209903) Films)

One notable application is the surface functionalization of biaxially oriented polypropylene (BOPP) films using plasma polymerization with a trimethyl borate (a related borate ester) monomer and nitrogen gas mixture. researchgate.netscirp.org In this process, a radiofrequency plasma is used to polymerize the monomer onto the BOPP film surface. researchgate.netscirp.orgscirp.org This technique can enhance properties such as flame retardancy and hydrophilicity. researchgate.netscirp.org For instance, the limiting oxygen index (LOI), a measure of flame retardancy, of BOPP films was significantly increased after plasma treatment. researchgate.netresearchgate.net

The process parameters, such as plasma power and treatment time, play a crucial role in the final properties of the modified film. researchgate.netresearchgate.net Research has shown that plasma modification can lead to the deposition of a thin polymer coating on the substrate. researchgate.netyok.gov.tr

Characterization of Plasma Polymer Coatings (e.g., FTIR, AFM)

The resulting plasma polymer coatings are characterized using various analytical techniques to understand their chemical composition and surface morphology.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the functional groups present in the plasma-polymerized coating. researchgate.net In studies involving trimethyl borate, FTIR spectra have confirmed the presence of functional groups such as -OH, B-CH3, B-O, and BH2 on the surface of the treated BOPP films. researchgate.netresearchgate.net The intensities of the absorption bands corresponding to these functional groups can vary with the plasma discharge power. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to examine the surface topography and roughness of the modified films. researchgate.netscirp.org Studies have shown that plasma treatment can alter the surface roughness of BOPP films. For example, the highest surface roughness was observed on a BOPP sample treated at 40 W for 30 minutes. researchgate.netscirp.org AFM imaging provides valuable insights into how different plasma conditions affect the morphology of the deposited coating. yok.gov.tr

Table 1: Effects of Trimethyl Borate Plasma Treatment on BOPP Films

| Treatment Condition | Limiting Oxygen Index (LOI) (v/v O2%) | Water Contact Angle (°) | Surface Roughness (nm) |

|---|---|---|---|

| Untreated | 18.4 researchgate.netresearchgate.net | 109.6 researchgate.netscirp.org | - |

| 55 W, 30 min | 24.2 researchgate.netresearchgate.net | 68.2 (lowest value) researchgate.netscirp.org | - |

| 40 W, 30 min | - | - | 9.78 researchgate.netscirp.org |

Development of Boron-Containing Polymeric Materials

The incorporation of boron into polymer structures can impart unique properties, leading to the development of advanced materials. This compound serves as a precursor or modifying agent in the synthesis of such polymers.

Synthesis of Boron-Modified Polymeric Cellulose (B213188) Products

Cellulosic materials can be chemically modified with boron compounds to enhance their properties. mdpi.com The ester bonds formed between trivalent boron compounds and the hydroxyl groups of cellulose are susceptible to hydrolysis, which has limited their application in environments exposed to moisture. mdpi.com

Research has focused on using four-coordinated boron compounds to create more hydrolytically stable bonds with cellulose. mdpi.com In one approach, cellulose is treated with boric acid, followed by modification with aminoalcohols. mdpi.com This process aims to form more stable ester linkages. The modification of cellulose with boric acid has been shown to increase the number of hydroxyl groups on the substrate surface and can also affect the crystallinity of the cellulose. mdpi.com

The synthesis of boron-modified polymeric cellulose products demonstrates a promising route to new materials with improved durability. The presence of boron and nitrogen in the modified cellulose, even after extensive washing, suggests the formation of stable chemical bonds. mdpi.com

Nanomaterial Fabrication and Engineering

This compound serves as a valuable precursor and reagent in the fabrication of advanced nanomaterials. Its chemical properties facilitate its use in processes designed to create materials with specialized functionalities, such as radiation shielding and high-performance nanotubes.

Preparation of Bismuth-Containing Nanofiber Fabrics

This compound is identified as a critical reagent in the manufacturing of nanofiber fabrics that contain bismuth. ascensusspecialties.com These advanced textiles are being developed with the goal of providing protection to military and civilian personnel from the harmful effects of radiation. The role of this compound is crucial in the process that yields a new type of fabric designed not only to limit exposure to radiation sources but also to aid in decontamination. ascensusspecialties.com

The synthesis of bismuth-based nanoparticles and nanocomposites can be achieved through various methods, including sol-gel and hydrothermal processes. rsc.orgajer.org While the specific details of the reaction mechanism involving this compound in the fabrication of these specialized nanofiber fabrics are proprietary, the general approach to creating such materials often involves electrospinning. nih.govresearchgate.net This technique allows for the production of continuous nanofibers from a polymer solution, which can be embedded with other materials. mdpi.comresearchgate.net In this context, a polymer solution would be mixed with a bismuth precursor and this compound, and then electrospun to create the functionalized fabric. The resulting material integrates the radiation-shielding properties of bismuth into a flexible and wearable textile form.

Synthesis of Boron Nitride Nanotubes via Chemical Vapor Deposition

This compound is utilized as a boron source in the synthesis of boron nitride nanotubes (BNNTs) through the chemical vapor deposition (CVD) method. mdpi.com BNNTs are structurally analogous to carbon nanotubes but possess distinct properties, such as high thermal and chemical stability, which make them suitable for a range of high-tech applications.

In a typical CVD process for BNNT synthesis, this compound and a nitrogen source, such as nitrogen gas, are introduced into a reaction chamber at elevated temperatures. mdpi.com The precursor molecules decompose, and the resulting boron and nitrogen atoms deposit onto a substrate, ideally in the presence of a catalyst, to form the nanotube structures. The selection of this compound as the boron precursor is advantageous due to its volatility and handling characteristics compared to other boron sources.

Thin Film Deposition Technologies

The application of this compound extends to the creation of thin films, which are essential components in electronics, optics, and protective coatings. Its utility as a precursor in deposition techniques like Electron Beam-Induced Deposition highlights its role in advanced materials manufacturing.

Electron Beam-Induced Deposition (EBID) of Boron Oxide Films

Boron oxide films have been successfully fabricated using this compound as a precursor in a large-area Electron Beam-Induced Deposition (EBID) system. ascensusspecialties.com This technique offers a method for depositing materials at rates that are comparable to more conventional methods like laser-induced chemical vapor deposition. ascensusspecialties.com EBID is an athermal deposition process, which is a significant advantage as it avoids the high temperatures that can cause stress, cracking, and delamination in films and are incompatible with many substrate materials. ascensusspecialties.com The process involves the electron-induced dissociation of this compound molecules that have been adsorbed onto a surface. ascensusspecialties.com

Correlation between Deposition Rate, Stoichiometry, and Substrate Temperature

Research into the EBID of boron oxide films from this compound has revealed a critical relationship between the substrate temperature and both the deposition rate and the stoichiometry of the resulting film. ascensusspecialties.com It was found that to obtain high-purity boron oxide material, a substrate temperature of approximately 270 °C is optimal. ascensusspecialties.com This finding underscores the importance of precise temperature control during the EBID process to achieve the desired material properties.

The table below summarizes the effect of substrate temperature on the deposition of boron oxide films from this compound via EBID.

| Substrate Temperature (°C) | Film Purity | Deposition Rate |

| ~270 | High-purity Boron Oxide | Comparable to conventional techniques |

Table created based on findings from a study on the deposition of boron-based material via EBID. ascensusspecialties.com

Influence of Ligand Chemistry in EBID Processes

Investigations into the deposition mechanisms of this compound in EBID have shown that the chemistry of the ligands does not always accurately predict the reaction pathways leading to material deposition. ascensusspecialties.com When comparing the deposition of this compound, an alkoxide-based molecule, to another common precursor like tetraethyl orthosilicate, it was discovered that the expected similarities in reaction pathways based on their ligand structures did not hold true. ascensusspecialties.com This insight is significant for the broader field of materials science as it indicates that precursor chemistry alone is not a definitive predictor of the outcomes in EBID processes. This knowledge is crucial for the optimization of precursor selection for other material systems and for the development of more accurate predictive models for deposition processes. ascensusspecialties.com

Advanced Materials for Energy Storage Applications

Trimethyl borate (TMB) has been identified as a significant compound in the research and development of advanced materials for energy storage, particularly as a functional electrolyte additive in high-voltage lithium-ion batteries (LIBs). atamanchemicals.comamericanelements.com Its primary role is to enhance the stability of the interface between the cathode and the electrolyte, which is a critical challenge in the development of high-energy-density batteries. americanelements.comacs.org

Research has demonstrated that TMB acts as a film-forming additive. americanelements.com It preferentially oxidizes on the cathode surface at a lower potential compared to standard carbonate-based electrolyte solvents. americanelements.comacs.org This process forms a stable and compact protective layer, often referred to as a cathode electrolyte interphase (CEI). americanelements.comacs.org This TMB-derived CEI is crucial as it physically separates the highly reactive cathode surface from the bulk electrolyte, thereby suppressing the continuous decomposition of the electrolyte at high operating voltages. americanelements.comacs.org This protective mechanism mitigates the structural degradation of the cathode material and reduces the formation of undesirable byproducts. acs.org

The application of trimethyl borate has shown significant improvements in the electrochemical performance of various cathode materials. For instance, in LiCoO₂ cells charged to a high voltage of 4.5 V, the addition of 2.0 wt% TMB to the electrolyte increased the capacity retention from 64% to 81% after 100 cycles. acs.org Similarly, studies on NCM333/Li batteries reported a substantial increase in capacity retention from 48% to 89% after 200 cycles with the inclusion of TMB. researchgate.net This enhancement is attributed to the formation of a borate-rich, resilient interphase. researchgate.net

Beyond improving cycling stability, TMB also contributes to better rate capability. In one study, the discharge-specific capacity of an NCM333-based battery at a high rate of 6C increased from 78 mAh g⁻¹ to 102 mAh g⁻¹ with a TMB additive. researchgate.net Furthermore, boron-containing compounds like TMB can act as anion receptors, scavenging harmful species such as hydrogen fluoride (B91410) (HF) that may form in LiPF₆-based electrolytes. unist.ac.kr This scavenging action helps to prevent the dissolution of transition metals from the cathode, further preserving the battery's structural integrity and performance. unist.ac.kr

Comparative studies have also been conducted to understand the effects of different borate esters. For example, trimethyl borate (TMB) and triethyl borate (TEB) were compared as additives for high-voltage Lithium nickel manganese oxide (LNMO) cathodes. epa.gov It was found that a 2% TMB addition improved the capacity retention of the LNMO cathode from 23.4% to 85.3% after 600 cycles, demonstrating its effectiveness in creating a dense, protective surface film. epa.gov Researchers are also exploring the synergistic effects of TMB with other additives like fluoroethylene carbonate (FEC) to further enhance the stability and performance of high-voltage cathode materials. acs.org

The collective findings from various studies underscore the potential of trimethyl borate as a key component in designing advanced electrolytes for next-generation lithium-ion batteries. acs.org

Performance Improvement with Trimethyl Borate (TMB) Additive

| Cathode Material | TMB Concentration | Metric | Performance (Without TMB) | Performance (With TMB) | Cycles | Source(s) |

| LiCoO₂ | 2.0 wt% | Capacity Retention | 64% | 81% | 100 | acs.org |

| LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NCM333) | Not Specified | Capacity Retention | 48% | 89% | 200 | researchgate.net |

| LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NCM333) | Not Specified | Discharge Capacity @ 6C | 78 mAh g⁻¹ | 102 mAh g⁻¹ | - | researchgate.net |

| LiNi₀.₅Mn₁.₅O₄ (LNMO) | 2.0 wt% | Capacity Retention | 23.4% | 85.3% | 600 | epa.gov |

| Layered Lithium-Rich Oxide (LLO) | 2.0 wt% | Capacity Retention | 17.9% (after 250 cycles) | 84.5% (after 300 cycles) | 250/300 | researchgate.net |

Computational and Theoretical Chemistry of Trimethyl Borate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to establishing the energetic and structural properties of molecules like trimethyl borate (B1201080). These methods allow for the accurate determination of key parameters that are often difficult or impossible to measure experimentally.

The standard enthalpy of formation is a critical thermodynamic parameter. High-level quantum chemical methods are employed to calculate this value with high accuracy, often rivaling or exceeding that of experimental measurements. rsc.org For organoboron compounds, composite methods such as W1X-1 have been used to compute reliable standard gas-phase enthalpies of formation (ΔfH°298K), entropies (S°298K), and heat capacities (Cp). rsc.org These calculations involve determining the total atomization energy of a molecule and combining it with the known enthalpies of formation of the constituent atoms in the gas phase. rsc.org

A comprehensive computational study on 116 organoboron compounds provided a benchmark for their thermochemical properties. rsc.orgjyu.fi Such studies are invaluable for correcting or validating existing experimental data and for developing predictive models like group additivity methods. jyu.fi While a specific value for trimethyl borate is not detailed in the provided search results, the methodology applied to boric acid derivatives is directly applicable. rsc.org The proton affinity of trimethyl borate has been experimentally determined to be 197 ± 3 kcal mol⁻¹, which allowed for the calculation of the heat of formation for its protonated form, CH₃O(H)B(OCH₃)₂⁺, as -46.3 ± 3.0 kcal mol⁻¹. researchgate.net

Table 1: Computational Methods for Thermochemical Properties This table is interactive.

| Method | Property Calculated | Application Context | Reference |

|---|---|---|---|

| W1X-1 | ΔfH°298K, S°298K, Cp | High-accuracy thermochemistry for a large set of organoboron compounds. | rsc.org |

| Isodesmic Reactions (DFT) | Gas-phase heat of formation (ΔfH°298,g) | Calculating values for energetic compounds by using balanced reactions to cancel errors. | researchgate.net |

Quantum-chemical (QC) studies are essential for determining the three-dimensional structure and vibrational properties of trimethyl borate (trimethoxyborane). researchgate.net Investigations have utilized Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller–Plesset perturbation theory (MP2) to analyze its molecular structure and force field. researchgate.net

These studies confirm that trimethyl borate belongs to the C₃h point group. researchgate.net A notable finding is that the calculated configuration of the methyl groups is sensitive to the basis set used in the computations. researchgate.net Furthermore, force fields calculated at the MP2 level have been shown to be superior to those from B3LYP for estimating certain interaction force constants. researchgate.net By combining these QC force fields with new experimental infrared and Raman spectra, assignments of fundamental vibrational bands can be significantly improved. researchgate.net

Table 2: Computational Models for Structural and Force Field Analysis of Trimethyl Borate This table is interactive.

| Computational Model | Focus of Investigation | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP) | Molecular structure and force field | Used for structural optimization and vibrational analysis. | researchgate.net |

Prediction of Enthalpies and Energies of Formation

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping the complex reaction pathways of borate compounds. It allows for the identification of intermediates and transition states, providing detailed mechanistic insights into fragmentation, solvent effects, and catalytic cycles.

While specific studies on the fragmentation of trimethyl borate were not highlighted, the mechanistic pathways for related compounds offer a clear template for how such reactions are modeled. For example, the decarbonylation of trimethylamine-boranecarboxylate has been studied computationally using high-level methods (CCSD(T)//M06-2X). Current time information in Edmonton, CA. This study proposed a mechanism that begins with an internal substitution (SNi) reaction, which is followed by a rapid chelotropic fragmentation to release carbon monoxide. Current time information in Edmonton, CA. Such computational approaches are instrumental in identifying plausible reaction pathways, calculating the energy barriers for each step, and understanding the kinetics of fragmentation. Current time information in Edmonton, CA.

Solvents can dramatically alter reaction rates and even change mechanisms. acs.org Computational chemistry models these effects in two primary ways: through implicit solvent models, which represent the solvent as a polarizable continuum (PCM), or through explicit solvent models, where individual solvent molecules are included in the calculation. Current time information in Edmonton, CA.acs.orgmdpi.com

The study of trimethylamine-boranecarboxylate fragmentation provides an excellent example of analyzing solvent effects. Current time information in Edmonton, CA. Using a PCM for water, researchers found that aqueous solvation slows the initial SNi reaction by strongly solvating the polar reactant. Current time information in Edmonton, CA. Conversely, the subsequent chelotropic decarbonylation is accelerated in water because the polar transition state is stabilized more than the reactant. Current time information in Edmonton, CA. Including explicit water molecules in the calculations further refined this understanding by analyzing the energetics of hydrogen-bonded complexes. Current time information in Edmonton, CA.

Table 3: Calculated Solvent Effects on Decarbonylation Pathway of a Model Borate System This table is interactive.

| Reaction Step | Phase | Activation Barrier (kcal/mol) | Effect of Aqueous Solvation | Reference |

|---|---|---|---|---|

| SNi | Gas | Lower | Inhibited (Barrier Increases) | Current time information in Edmonton, CA. |

Boron compounds, including borate esters, are known to mediate direct amidation reactions between carboxylic acids and amines. jyu.fimycollegevcampus.com Computational modeling has been crucial in deciphering the underlying mechanism. jyu.fi An early proposal suggested that an acyloxyboron intermediate was the key reactive species, a hypothesis that computational studies found to be energetically plausible. jyu.fi

More specific to trimethyl borate, a DFT model for the reaction between acetic acid and trimethyl borate (B(OMe)₃) in acetonitrile (B52724) has been investigated. rupp.edu.kh The proposed mechanism involves the formation of a hydrogen-bonded complex between the reactants, which then proceeds through a transition state to form an acyloxyboron species and methanol (B129727). rupp.edu.kh The relative energies of these species provide insight into the reaction's feasibility and kinetics.

Table 4: DFT-Calculated Relative Energies for Trimethyl Borate-Mediated Amidation This table is interactive.

| Species | Description | Relative Gibbs Free Energy (Grel(MeCN)/kJmol⁻¹) | Reference |

|---|---|---|---|

| Complex | Hydrogen-bonded acetic acid + B(OMe)₃ | Data not available in snippet | rupp.edu.kh |

| Transition State | Transition state for acyloxyboron formation | Data not available in snippet | rupp.edu.kh |

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| Trimethyl borate (Trimethoxyborane) | B(OCH₃)₃ |

| Trimethylamine-boranecarboxylate | (CH₃)₃N-BH₂COO⁻ |

| Carboxyborane anion | BH₂COO⁻ |

| Acetic acid | CH₃COOH |

| Methanol | CH₃OH |

| Carbon monoxide | CO |

Computational Studies on Borate-Fluorine Bond Cleavage

The cleavage of the boron-fluorine (B-F) bond in borate compounds is a critical step in various chemical transformations, including catalyst activation and materials science. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms governing this process.

Theoretical investigations have explored the B-F σ-bond activation in fluoroborates through reactions with electron-rich transition metal complexes. acs.orgnih.gov Studies involving iridium(I) and palladium(0) complexes have revealed that B-F bond activation can proceed via an SN2-type pathway. acs.orgnih.govresearchgate.net This mechanism, distinct from the more commonly accepted fluoride (B91410) (F⁻) abstraction, is characterized by the nucleophilic attack of the metal center on the boron atom, leading to the cleavage of the B-F bond. acs.orgnih.gov DFT calculations suggest that the high feasibility of this SN2 pathway is attributable to a relatively low deformation energy in the transition state. acs.orgnih.gov

Furthermore, computational models have shown that the presence of a countercation, such as Cesium (Cs⁺), can play a significant role in the B-F bond cleavage process. The countercation can effectively stabilize the transition state and the resulting products by acting as a fluoride ion acceptor. acs.orgnih.gov

The intrinsic strength of the B-F bond in different borate structures has also been a subject of theoretical inquiry. Studies on closo-borate anions ([BnHn−1F]²⁻ where n = 6, 10, 12) have systematically calculated the bond dissociation energies (BDEs) for both homolytic and heterolytic cleavage. mdpi.com These calculations, employing high-level methods like DLPNO-CCSDT/CBS, indicate that the homolytic BDEs for B-F bonds are significantly greater than those for corresponding B-H bonds. mdpi.com The specific geometry and size of the borate cluster influence these energy values. For instance, the equatorial isomer of the ten-vertex cluster, [B₁₀H₉F]²⁻eq, exhibits the lowest homolytic BDE for the B-F bond among the studied clusters. mdpi.com

Key Findings on B-F Bond Cleavage Mechanisms

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Fluoroborate + Iridium(I)/Palladium(0) complexes | Density Functional Theory (DFT) | B-F σ-bond activation occurs through an SN2-type pathway, not just F- abstraction. | acs.org, nih.gov, researchgate.net |

| Fluoroborate + Transition Metal Complex with Cs+ | Density Functional Theory (DFT) | The Cs+ countercation stabilizes the transition state and product by acting as a F– acceptor. | acs.org, nih.gov |

| closo-Borate Anions ([BnHn−1F]2−) | DLPNO-CCSDT/CBS // wB97X-D3/TZVPP | Homolytic B-F bond dissociation energies are higher than B-H bonds and vary with cluster size and isomerism. | mdpi.com |

Polymerization Catalysis Modeling

In metallocene-catalyzed olefin polymerization, the non-coordinating or weakly coordinating anion, often a borate, plays a crucial role that extends beyond simple charge balancing. The performance of these catalyst systems is highly dependent on the nature of the counteranion. x-mol.netacs.org Computational studies have been instrumental in quantifying the subtle effects of different borate anions on the polymerization mechanism. x-mol.netacs.orgdntb.gov.ua

DFT calculations have been used to compare the influence of borate anions such as [B(C₆F₅)₄]⁻ and the more sterically demanding [B(C₁₀F₇)₄]⁻ on ethylene (B1197577) polymerization catalyzed by zirconocene (B1252598) and hafnocene complexes. x-mol.netacs.org These studies model the key steps of the catalytic cycle: initiation, propagation, and termination. The results indicate that the active cationic catalyst initially forms an inner-sphere ion pair with the borate anion, involving a direct, albeit weak, interaction between the metal center (e.g., Zr) and a fluorine atom of the anion (M---F). x-mol.netacs.orgacs.org This interaction is weak enough to be displaced by an incoming olefin monomer. x-mol.netacs.org

The structure of the borate anion directly impacts the energetics of the polymerization steps. For example, the formation of transition states for monomer insertion is energetically higher for the [B(C₆F₅)₄]⁻ anion compared to its larger counterpart. x-mol.net The formation of the initial ion-pair complex is a highly exergonic process, with calculated free energies around -25 kcal/mol. x-mol.netacs.org These computational insights help to explain the experimentally observed differences in catalyst performance based on the choice of borate counterion. x-mol.netacs.org

Computed Effects of Borate Counterions in Ethylene Polymerization

| Catalyst System | Borate Anions Compared | Computational Finding | Reference |

|---|---|---|---|

| (SBI)MCl2 (M=Zr, Hf) | [B(C6F5)4]− vs. [B(C10F7)4]− | Formation of an inner-sphere ion pair with M---F bonding is observed. The energy of the monomer insertion transition state is higher for [B(C6F5)4]−. | x-mol.net, acs.org |

| Metallocene Catalysts | General Borate Anions | The formation of the initial ion-pair complex is highly exergonic (approx. -25 kcal/mol). | x-mol.net, acs.org |

The ligand framework of a metallocene catalyst is a primary determinant of its activity and selectivity in olefin polymerization. Theoretical studies provide a molecular-level understanding of how modifications to the ligand structure influence polymerization kinetics when paired with borate activators. acs.orgmdpi.com

Systematic computational studies have been performed on various metallocenes, such as those with simple cyclopentadienyl (B1206354) (Cp) ligands versus more complex and bulky indenyl-based ligands. acs.org These investigations analyze the entire reaction pathway, including anion displacement, chain propagation, and chain termination. DFT calculations show that bulky and electron-rich ligands, compared to simpler Cp ligands, exhibit higher energy barriers for the initial displacement of the borate anion. acs.org However, these same ligands lead to a relative stabilization of the resulting π-complex formed with the olefin monomer. acs.org

Furthermore, the ligand structure significantly affects monomer uptake and chain termination pathways. For instance, certain indenyl-based ligands can enable more feasible propylene (B89431) incorporation and can suppress chain termination reactions relative to simpler Cp₂ZrMe₂ systems. acs.org In some cases, the borate counterion is shown to have a relatively minor influence on the kinetics after the initial catalyst activation step, highlighting the primacy of the ligand structure in controlling the ongoing polymerization. acs.org The formation of undesirable catalyst-inhibiting complexes, such as those with dimethylaniline, can also be modeled. acs.org These studies reveal that smaller Cp ligands can inadvertently promote attractive interactions with such inhibitors, while bulkier ligands create repulsive forces that disfavor their formation, providing clear principles for catalyst design. acs.org

The activation process typically involves the conversion of a neutral precatalyst like Cp₂ZrMe₂ into a cationic species, [Cp₂ZrMe]⁺, through interaction with a borate activator. nih.gov DFT studies model this as a two-step process: (1) formation of a contact ion pair (CIP) and (2) dissociation of this pair into a solvent-separated ion pair (SSIP) or the free active cation. nih.gov Calculations consistently show that the initial formation of the contact ion pair is an exothermic and exergonic process. acs.org

The stability and structure of the ion pair are dictated by both steric and electronic effects of the catalyst's ligands and the borate anion. acs.orgresearchgate.net For example, studies on zirconocene-catalyzed ring-opening polymerization show that the Gibbs energies of ion-pair formation correlate with the positive charge at the metal center and the steric congestion of the catalyst. acs.orgresearchgate.net Models incorporating solvent effects often indicate that solvent-separated ion pairs represent the preferred activation pathway. acs.orgresearchgate.net Noncovalent interaction (NCI) analysis further refines this picture by visualizing the weak, yet crucial, interactions at the contact points between the cationic catalyst and the borate anion. acs.orgacs.org

Thermodynamic Data for Zirconocene Catalyst Activation

| Process | Catalyst System | Computational Method | Key Thermodynamic Finding | Reference |

|---|---|---|---|---|

| Ion-Pair Formation | Zirconocene/Hafnocene + Borate | DFT | Formation of the ion-pair complex is highly exergonic (ΔG ≈ -25 kcal/mol). | x-mol.net, acs.org |

| Ion-Pair Formation & Separation | Zirconocene Precatalysts + Boron Cocatalysts | DFT with SMD solvent model | Gibbs energies of formation correlate with metal center charge and steric bulk. Solvent-separated ion pairs are the preferred activation pathway. | acs.org, researchgate.net, acs.org |

Theoretical Investigation of Ligand Structure Effects on Polymerization Kinetics

Spectroscopic Property Prediction

The accurate prediction of NMR chemical shifts is vital for the structural elucidation of newly synthesized compounds, including complex organoboron species. Computational methods, combining DFT with machine learning (ML), have emerged as powerful tools for achieving high accuracy in these predictions. mdpi.comnih.govosti.gov

For ¹H and ¹³C NMR spectra, DFT calculations using the gauge-independent atomic orbital (GIAO) method are standard. osti.govmdpi.com However, the accuracy of these predictions is highly sensitive to the choice of density functional, basis set, and solvent model. mdpi.com Benchmark studies on extensive datasets have identified optimal combinations, such as the WP04 functional for ¹H shifts and ωB97X-D for ¹³C shifts, often paired with a polarizable continuum model (PCM) for solvation. mdpi.com With such optimized protocols, root-mean-square deviations (RMSD) between predicted and experimental shifts can be as low as 0.07 ppm for ¹H and 0.5 ppm for ¹³C. mdpi.com

More recently, machine learning has been integrated with DFT to further enhance predictive accuracy. mdpi.comosti.gov These DFT+ML models are trained on large, high-quality experimental NMR databases. mdpi.comnih.gov By learning from the systematic errors of DFT calculations and incorporating detailed information about the chemical environment, these models significantly reduce prediction errors. osti.gov For example, a DFT+ML approach can lower the RMSD for ¹³C chemical shifts to ~2.1 ppm from ~5.5 ppm for a simple DFT calculation. osti.gov Deep learning algorithms have achieved mean absolute errors of less than 0.10 ppm for ¹H chemical shifts in various solvents. mdpi.comnih.gov For boron-containing compounds specifically, ML models have also been developed for predicting ¹¹B NMR chemical shifts with significantly higher accuracy and speed compared to traditional DFT/GIAO calculations. rsc.org

Evaluation and Optimization of Density Functional Theory (DFT) Functional–Basis Set Combinations

The accurate theoretical prediction of molecular properties, such as geometry and spectroscopic parameters, for borate esters like trimethylene borate is highly dependent on the chosen computational methodology. Density Functional Theory (DFT) stands as a cornerstone for these investigations due to its balance of accuracy and computational cost. However, the vast array of available exchange-correlation functionals and basis sets necessitates a careful evaluation to identify the most suitable combinations for this class of compounds.

Benchmark studies on organoboron compounds, particularly for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, provide critical guidance. For instance, research evaluating functionals for calculating ¹¹B NMR chemical shifts has shown that multiple methods can yield reasonably good performance when results are scaled. nih.gov Functionals such as the hybrid functional mPW1PW91 and the range-separated hybrid ωB97X-D have been recommended for their accuracy in predicting spectroscopic properties of organoboron compounds. researchgate.netrsc.org